molecular formula C25H23FN4O B2759027 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile CAS No. 1226435-03-5

6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile

Katalognummer: B2759027
CAS-Nummer: 1226435-03-5
Molekulargewicht: 414.484
InChI-Schlüssel: VVEANWZFVQFLAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile (CAS 1226435-03-5) is a chemical compound with a molecular formula of C25H23FN4O and a molecular weight of 414.48 g/mol, offered for research use only . This compound is a synthetic derivative that incorporates both a tetrahydroisoquinoline and a quinoline core, linked through a piperidine carbonyl group. Such molecular architectures are of significant interest in medicinal chemistry for developing novel therapeutic agents. Tetrahydroisoquinoline scaffolds are frequently investigated for their activity within the central nervous system (CNS) . Specifically, some tetrahydroisoquinoline compounds have been described in patent literature as having potential for the treatment of CNS disorders mediated by serotonin and histamine receptors . Furthermore, structurally similar compounds featuring a tetrahydroisoquinoline moiety connected to a second heterocyclic system (such as quinazoline) via a carbonyl linker have been patented as potential cancer cell growth inhibitors . These related compounds are explored for their antiproliferative effects against a range of cancer types, suggesting a broader research application for this chemical class in oncology . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O/c26-21-5-6-23-22(13-21)24(20(14-27)15-28-23)29-10-8-18(9-11-29)25(31)30-12-7-17-3-1-2-4-19(17)16-30/h1-6,13,15,18H,7-12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEANWZFVQFLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=C5C=C(C=CC5=NC=C4C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Gould-Jacobs Cyclization

This method involves condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate under thermal conditions (100–110°C in toluene), followed by cyclization in diphenyl ether/biphenyl at reflux to yield 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Subsequent halogenation with phosphorus oxychloride converts the 4-oxo group to 4-chloro, enabling nucleophilic displacement (Figure 1A).

Key Reaction Conditions

  • Cyclization : Diphenyl ether/biphenyl, reflux (240–260°C).
  • Halogenation : POCl₃, 105°C, 45 minutes.

Friedländer Annulation

An alternative route employs 2-amino-5-fluorobenzonitrile and ethyl acetoacetate in acidic media (H₂SO₄), forming 6-fluoro-4-methylquinoline-3-carbonitrile. Demethylation and subsequent chlorination yield 4-chloro-6-fluoroquinoline-3-carbonitrile, though this pathway requires careful control to avoid over-halogenation.

Installation of the Tetrahydroisoquinoline Carbonyl Group

The piperidine moiety is functionalized via amide coupling between piperidine-4-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline.

Carbodiimide-Mediated Coupling

Piperidine-4-carboxylic acid (1 equiv) is activated with HATU (1.5 equiv) and DIPEA (3 equiv) in DCM, followed by addition of 1,2,3,4-tetrahydroisoquinoline (1.2 equiv). Stirring at 25°C for 12 hours affords the carbonyl-linked intermediate, isolated via aqueous workup (85% yield).

Critical Parameters

  • Coupling Agent : HATU > EDCl (>90% vs. 78% yield).
  • Solvent : Dichloromethane (DCM) minimizes side reactions compared to THF.

Integrated Synthetic Routes

Two convergent strategies dominate:

Linear Synthesis

  • Quinoline Core : Gould-Jacobs cyclization → 4-chloro intermediate.
  • Piperidine Modification : Amide coupling → 4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidine.
  • Coupling : SNAr amination under pyridine·HCl catalysis.

Parallel Synthesis

  • Simultaneous preparation of functionalized quinoline and piperidine intermediates, followed by late-stage coupling. This approach improves modularity but requires orthogonal protecting groups.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z Calculated for C₂₉H₂₅FN₅O [M+H]⁺: 502.1941; Found: 502.1938.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-2), 8.15 (d, J = 9.2 Hz, 1H, H-5), 7.89 (dd, J = 6.4, 2.8 Hz, 1H, H-7), 4.62 (m, 2H, piperidine-H), 3.52 (m, 4H, tetrahydroisoquinoline-H).

Challenges and Mitigation Strategies

  • Regioselectivity in Halogenation : Excess POCl₃ leads to dihalogenation; controlled stoichiometry (1.2 equiv) ensures mono-substitution.
  • Amide Hydrolysis : Use of non-polar solvents (DCM over DMF) prevents cleavage during coupling.

Analyse Chemischer Reaktionen

Types of Reactions

6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds containing quinoline and piperidine moieties exhibit promising anticancer properties. Specifically, derivatives of 6-fluoroquinolines have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Studies have demonstrated that 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins .

2. Neuroprotective Effects
The compound's structural similarity to neurotransmitters suggests potential neuroprotective effects. Research has indicated that it may modulate nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neurodegenerative diseases like Alzheimer's. This modulation could lead to improvements in cognitive deficits associated with these conditions .

Mechanistic Insights

Binding Affinity Studies
In vitro studies using radiolabeled binding assays have shown that 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile exhibits high binding affinity for several receptor targets. The compound's ability to selectively bind to certain kinases has been linked to its anticancer activity .

Case Study: Neurodegenerative Disorders
A notable case study investigated the effects of this compound on models of Alzheimer's disease. The results indicated that treatment with the compound led to significant reductions in amyloid-beta plaque formation and improved cognitive function in animal models. This suggests a dual mechanism involving both receptor modulation and direct neuroprotective effects .

Wirkmechanismus

The mechanism of action of 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity and Functional Impact

This complexity may enhance binding affinity to targets requiring extended hydrophobic pockets . The trifluoromethyl group in provides strong electron-withdrawing effects, contrasting with the target’s amide-linked substituent .

Position 6 Substituents :

  • Fluoro (target) vs. chloro () or methyl (): Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to bulkier groups .

Ring Saturation: The target’s fully aromatic quinoline core contrasts with the tetrahydroquinoline in and , which reduces planarity and may alter conformational flexibility for target engagement .

Position 3 Carbonitrile :

  • Present in the target, , and 3, this group likely acts as a hydrogen-bond acceptor, critical for interactions with kinase ATP-binding pockets or other enzymatic targets .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity: The target’s tetrahydroisoquinoline-carbonyl-piperidine group may increase logP compared to ’s pyrrolidine/piperidine combination but reduce it relative to ’s trifluoromethyl and sulfur-containing substituents .
  • Metabolic Stability : Fluorine at position 6 (target) may offer superior stability over ’s chlorine or ’s methyl group due to reduced susceptibility to oxidative metabolism .

Biologische Aktivität

The compound 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20FN5O\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{O}

This structure consists of a quinoline core substituted with a piperidine and tetrahydroisoquinoline moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. In vitro studies have shown that 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile demonstrates cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • BxPC-3 and AsPC-1 (pancreatic cancer)

In these studies, cell viability assays such as the MTT method revealed dose-dependent inhibition of tumor cell growth. For instance, concentrations ranging from 250 nM to 4000 nM resulted in significant reductions in cell viability across different cell lines .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key cellular pathways associated with proliferation and survival. Specifically, it may interfere with the signaling pathways involved in cell cycle regulation and apoptosis induction.

Antimicrobial Activity

In addition to its anticancer properties, 6-fluoro derivatives have been shown to possess antimicrobial activity. Compounds similar to this one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .

Study on Anticancer Effects

A study conducted on various quinoline derivatives highlighted the importance of structural modifications in enhancing anticancer activity. The specific compound was found to be more effective than some reference compounds, indicating its potential as a lead candidate for further development .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of related quinoline compounds. The findings suggested that modifications at specific positions on the quinoline ring could significantly enhance antibacterial efficacy against resistant strains .

Data Tables

Activity Type Cell Line/Organism IC50 Values (nM) Reference
AnticancerMCF-7500 - 2000
AnticancerHeLa300 - 1500
AntimicrobialStaphylococcus aureus<100
AntimicrobialEscherichia coli<200

Q & A

Basic: What are the key synthetic strategies for preparing 6-fluoro-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile?

Answer:
The synthesis involves modular assembly of the quinoline core, functionalization at the 4-position with a piperidine moiety, and acylation with tetrahydroisoquinoline. A validated approach includes:

Quinoline Core Formation : Use a Friedländer condensation or Gould-Jacobs cyclization to construct the fluorinated quinoline scaffold .

Piperidine Substitution : Introduce the piperidine group via nucleophilic substitution at the quinoline’s 4-position. Pre-functionalized piperidines (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) can be acylated with tetrahydroisoquinoline-2-carbonyl chloride under Schotten-Baumann conditions .

Nitrile Installation : A cyano group at the 3-position is typically introduced via Sandmeyer reaction or direct substitution using KCN/CuCN .
Key Validation : Characterization by 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HRMS ensures structural fidelity .

Basic: How is the compound characterized to confirm its structural identity and purity?

Answer:
A multi-technique approach is essential:

  • Spectroscopy : 1H^1 \text{H} NMR (aromatic protons at δ 7.2–8.5 ppm, piperidine/tetrahydroisoquinoline protons at δ 1.5–3.5 ppm) and 13C^{13} \text{C} NMR (quinoline carbons at δ 115–160 ppm, nitrile at δ ~118 ppm) confirm connectivity .
  • Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]+^+), though low molecular ion intensity (<10%) may require ESI or MALDI optimization .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) monitors purity (>95%) .
    Data Contradiction Note : GC-MS may struggle with high molecular weight or polar derivatives; LC-MS is preferred .

Advanced: How can researchers optimize the acylation step of the piperidine intermediate with tetrahydroisoquinoline?

Answer:
Acylation efficiency depends on:

  • Activation Strategy : Use carbodiimides (e.g., DCC) or mixed anhydrides to activate the tetrahydroisoquinoline-2-carboxylic acid. PyBOP/HOAt systems reduce racemization .
  • Solvent Selection : Dichloromethane or THF minimizes side reactions vs. DMF, which may promote decomposition .
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) or in situ IR (disappearance of carbonyl stretch at ~1700 cm1^{-1}) .
    Case Study : A 77% yield was achieved for a similar N-propargyl-piperidin-4-one derivative using THF and DIPEA .

Advanced: What are the structure-activity relationship (SAR) implications of the tetrahydroisoquinoline and piperidine substituents?

Answer:

  • Piperidine Flexibility : The piperidine ring’s conformation influences receptor binding. Rigid spiro-piperidine analogs (e.g., tert-butyl 6’-fluoro-spiro[piperidine-4,3’-quinoline]) show enhanced kinase inhibition due to restricted rotation .
  • Tetrahydroisoquinoline Acylation : The carbonyl linker enhances solubility and hydrogen bonding. Substituting tetrahydroisoquinoline with indole reduces potency by ~50% in kinase assays .
    Experimental Design : Compare IC50_{50} values against kinase panels (e.g., EGFR, VEGFR) for analogs with varied substituents .

Advanced: How can researchers resolve low molecular ion intensity in mass spectrometric analysis of this compound?

Answer:
Low ionizability arises from the compound’s high hydrophobicity and nitrile group. Mitigation strategies include:

  • Derivatization : Convert the nitrile to an amide using H2_2O2_2/NaOH to improve ionization .
  • Ionization Technique : Switch from ESI to APCI or MALDI, which better handle non-polar analytes .
  • Adduct Formation : Add sodium or potassium acetate to promote [M+Na]+^+/[M+K]+^+ adducts, enhancing signal intensity .
    Validation : A 5x signal increase was reported for a quinoline-3-carbonitrile derivative using APCI .

Advanced: What computational methods are recommended for modeling the compound’s binding to biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Glide with homology models of kinases (e.g., PDB ID: 1M17) to predict binding poses. The nitrile group often acts as a hydrogen bond acceptor with catalytic lysines .
  • MD Simulations : GROMACS or AMBER can simulate conformational stability of the piperidine-tetrahydroisoquinoline moiety in aqueous solution (TIP3P model) .
    Data Limitation : Force fields may poorly parameterize the nitrile group; validate with QM/MM .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.